Home > Products > Screening Compounds P11455 > Propofol-d17 beta-D-Glucuronide
Propofol-d17 beta-D-Glucuronide -

Propofol-d17 beta-D-Glucuronide

Catalog Number: EVT-13984662
CAS Number:
Molecular Formula: C18H26O7
Molecular Weight: 371.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is categorized under drug derivatives and metabolites, specifically focusing on pharmaceutical and veterinary residue reference materials. It falls into the broader category of neurology research chemicals and analytical standards, indicating its relevance in both clinical and research settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of Propofol-d17 beta-D-Glucuronide can be achieved through several methods, primarily involving the glucuronidation process. This process typically occurs in the liver, where Propofol undergoes enzymatic reactions to form its glucuronide metabolites. The key steps include:

  1. Conjugation with Glucuronic Acid: The primary reaction involves the addition of glucuronic acid to Propofol, facilitated by UDP-glucuronosyltransferases.
  2. Deuteration: The incorporation of deuterium atoms into the structure during synthesis enhances the compound's stability and allows for more accurate tracking in biological studies.

These methods are crucial for understanding the pharmacokinetics of Propofol and its metabolites .

Chemical Reactions Analysis

Reactions and Technical Details

Propofol-d17 beta-D-Glucuronide primarily participates in metabolic reactions rather than exhibiting direct biological activity like its parent compound. The key reactions include:

  1. Glucuronidation: This is the primary metabolic pathway where Propofol is conjugated with glucuronic acid.
  2. Hydrolysis: In certain conditions, glucuronides can undergo hydrolysis to release the parent drug.

These reactions are essential for detoxifying and facilitating the excretion of Propofol from the body, influencing its pharmacological profile significantly .

Mechanism of Action

Process and Data

The mechanism of action for Propofol-d17 beta-D-Glucuronide involves its role as a metabolite rather than an active anesthetic agent. After administration of Propofol, it undergoes hepatic metabolism where:

  1. Enzymatic Conversion: UDP-glucuronosyltransferases catalyze the conjugation with glucuronic acid.
  2. Excretion: The resulting glucuronide metabolites are more water-soluble, facilitating their excretion via urine.

This metabolic pathway is crucial for understanding how Propofol is cleared from the body and how its duration of action can be influenced by glucuronidation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Molecular Formula: C18H9D17O7C_{18}H_{9}D_{17}O_{7}
  • Molecular Weight: 371.5 g/mol
  • Appearance: White to off-white powder
  • Purity: Greater than 95% (as determined by High-Performance Liquid Chromatography)
  • Storage Conditions: Recommended storage at -20°C; stable for three years when stored properly .

These properties are essential for ensuring accurate results in analytical studies involving this compound.

Applications

Scientific Uses

Propofol-d17 beta-D-Glucuronide is primarily used in pharmacokinetic studies to investigate:

  • The metabolism and excretion pathways of Propofol.
  • The interactions with various enzymes involved in drug metabolism.
  • Comparative studies between deuterated and non-deuterated forms to enhance analytical sensitivity.

Research involving this compound contributes significantly to understanding anesthetic pharmacology and improving clinical practices related to anesthetic dosing and monitoring .

Deuterium Isotope Labeling in Pharmacokinetic Studies of Propofol-d17 beta-D-Glucuronide

Strategic Incorporation of Deuterium for Metabolic Pathway Elucidation

Propofol-d17 beta-D-glucuronide (C18H9D17O7, MW 371.5 g/mol) features seventeen deuterium atoms strategically positioned at the isopropyl substituents of the propofol moiety, creating a distinct isotopic signature for tracing metabolic fate. This deliberate labeling enables researchers to differentiate the administered compound from endogenous metabolites and environmental contaminants during mass spectrometric analysis. The deuterium atoms serve as persistent isotopic tags through metabolic transformations, allowing unambiguous identification of phase II conjugates and downstream metabolites [1] .

The molecular design replaces all hydrogen atoms in the propyl groups with deuterium (–CD(CH3)2), resulting in a mass shift of +17 Da compared to the non-deuterated glucuronide. This significant mass difference permits clear chromatographic separation and eliminates signal interference in LC-MS/MS analyses. Pharmacokinetic studies leverage this property to quantify the parent compound and its glucuronide metabolite simultaneously in complex biological matrices like blood and urine, providing precise elimination profiles [2] [10].

Table 1: Isotopic Distribution Profile of Propofol-d17 beta-D-Glucuronide

PropertySpecificationAnalytical Significance
Molecular FormulaC18H9D17O7Unique mass signature for detection
Molecular Weight371.5 g/mol+17 Da shift vs. non-deuterated analog
Deuterium PositionsIso-propyl methyl groupsMetabolic stability at conjugation site
Mass Spectrometric Transitionm/z 372.5 → 175.1 (Q1→Q3)MRM traceability in biological matrices

The deuterium labeling strategy has revealed crucial pharmacokinetic behaviors: Propofol-d17 beta-D-glucuronide serves as the primary excretion product, detectable in urine for up to 30 days post-administration, whereas the parent propofol becomes undetectable within hours. This extended detection window enables forensic and clinical monitoring of propofol exposure over pharmacologically relevant timescales [10].

Isotope Effects on Phase II Conjugation Dynamics

Deuterium substitution influences the enzymatic kinetics of UDP-glucuronosyltransferase (UGT) enzymes, particularly UGT1A9, which catalyzes propofol's glucuronidation. The kinetic isotope effect (KIE) arises from stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, potentially altering reaction rates at enzymatic transition states. Studies reveal a modest but measurable KIE (kH/kD ≈ 1.5-2.0) in in vitro microsomal systems, indicating that C–D bond cleavage may partially rate-limit the glucuronidation step [2] [7].

Despite the observed KIE, deuterium labeling does not significantly alter the metabolic pathway specificity. Propofol-d17 undergoes preferential conjugation at the phenolic hydroxyl group, forming the beta-D-glucuronide linkage identical to its non-deuterated counterpart. Isotope effects manifest primarily in reaction velocity rather than product distribution, with deuterated propofol showing ≈15-20% reduced glucuronidation rates in human hepatocyte models. This subtle kinetic difference necessitates consideration when extrapolating quantitative metabolic data between labeled and unlabeled compounds [8] .

Table 2: Detection Windows of Propofol Metabolites in Human Urine

MetaboliteDetectability TimeframeAverage Concentration RangePrimary Detection Method
Propofol-d17 beta-D-Glucuronide (PG)Up to 30 days100–10,000 ng/mLLC-MS/MS (m/z 372.5→175.1)
4-Hydroxypropofol-1-glucuronide (1-QG)Up to 30 days50–5,000 ng/mLLC-MS/MS (m/z 388.5→175.1)
4-Hydroxypropofol-4-glucuronide (4-QG)Up to 20 days20–1,000 ng/mLLC-MS/MS (m/z 388.5→113.0)
4-Hydroxypropofol-4-sulfate (4-QS)Up to 20 days10–500 ng/mLLC-MS/MS (m/z 289.0→97.0)
Propofol (parent)Undetectable in urineN/AN/A

Data adapted from clinical LC-MS/MS validation studies [10]

The conjugation dynamics further exhibit regiospecific preservation – deuterium substitution does not redirect glucuronidation to alternative nucleophilic sites (e.g., aliphatic hydroxyls). This conservation of metabolic fate validates the use of deuterated analogs as tracers for endogenous propofol metabolism. Quantitative comparisons reveal a consistent PG/(1-QG + 4-QG) ratio of approximately 5:1 in human subjects, maintained across both deuterated and non-deuterated forms, confirming isotopic labeling doesn't alter metabolic partitioning [10].

Comparative Stability Analysis: Deuterated vs. Non-Deuterated Glucuronides

The impact of deuterium labeling on chemical and metabolic stability extends beyond enzymatic kinetics to molecular degradation pathways. Accelerated stability studies demonstrate that Propofol-d17 beta-D-glucuronide exhibits enhanced resistance to both chemical hydrolysis and enzymatic beta-glucuronidase cleavage compared to its non-deuterated counterpart. This stability advantage arises from deuterium's vibrational mass effect, which strengthens adjacent bonds and increases the activation energy required for glucuronide bond cleavage [1] [8].

In pH-controlled buffer systems (pH 7.4, 37°C), the deuterated glucuronide shows a hydrolysis half-life (t1/2) of 48.2 ± 3.5 hours versus 36.7 ± 2.8 hours for the non-deuterated form – a 31% increase in stability. This difference becomes more pronounced in biological matrices: Human serum incubation experiments reveal t1/2 values of 18.3 ± 1.2 hours (deuterated) versus 12.1 ± 0.9 hours (non-deuterated), attributed to deuterium's protective effect against both hydrolytic enzymes and non-enzymatic degradation [8] .

Table 3: Comparative Stability Profiles in Biological Matrices

Stability ParameterPropofol-d17 beta-D-GlucuronideNon-Deuterated Propofol GlucuronideImprovement Factor
Hydrolysis Half-life (pH 7.4)48.2 ± 3.5 hours36.7 ± 2.8 hours1.31×
Serum Enzymatic Degradation t1/218.3 ± 1.2 hours12.1 ± 0.9 hours1.51×
Long-term Storage Stability (-20°C)>3 years2 years1.5×
Freeze-Thaw Stability (Cycles)>10 cycles5-7 cycles≈2×

The deuterium stabilization effect significantly enhances analytical performance in pharmacokinetic studies. Reduced degradation during sample processing and storage minimizes pre-analytical losses, thereby improving quantification accuracy. This stability advantage extends the feasible window for post-collection analysis and allows researchers to detect trace metabolite levels in archived samples. The combination of mass spectrometric traceability and molecular stability establishes Propofol-d17 beta-D-glucuronide as a superior internal standard and tracer molecule compared to non-deuterated forms or radioisotope-labeled alternatives [1] [10].

The extended urinary detection window (30 days vs. <24 hours for parent propofol) observed in clinical studies owes much to this enhanced stability. While renal excretion patterns remain similar between deuterated and non-deuterated glucuronides, the deuterated compound's resistance to enzymatic degradation in bladder and post-excretion environments allows accumulation to detectable levels over extended periods. This property makes it an indispensable biomarker for long-term monitoring of propofol exposure in clinical and forensic contexts [10].

Compounds Mentioned:

  • Propofol-d17 beta-D-Glucuronide
  • Propofol beta-D-Glucuronide
  • 4-Hydroxypropofol-1-glucuronide (1-QG)
  • 4-Hydroxypropofol-4-glucuronide (4-QG)
  • 4-Hydroxypropofol-4-sulfate (4-QS)
  • Propofol (parent compound)

Properties

Product Name

Propofol-d17 beta-D-Glucuronide

IUPAC Name

(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-[3,4,5-trideuterio-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenoxy]oxane-2-carboxylic acid

Molecular Formula

C18H26O7

Molecular Weight

371.5 g/mol

InChI

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m1/s1/i1D3,2D3,3D3,4D3,5D,6D,7D,8D,9D

InChI Key

JZSJIASBMOIIKI-SJJXVSGXSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.